

Unveiling Antifungal Agent 51: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Antifungal agent 51

Cat. No.: B15364423

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This whitepaper provides an in-depth technical overview of the synthesis, characterization, and biological activity of the novel antifungal candidate, **Antifungal Agent 51**, also identified as compound 5c in recent literature. This hybrid molecule, derived from fluconazole and mebendazole scaffolds, demonstrates potent efficacy against a range of pathogenic *Candida* species, marking it as a promising lead in the development of new antifungal therapies.

Chemical Synthesis and Structure

Antifungal Agent 51 (compound 5c) is a novel triazole alcohol derivative bearing a benzimidazol-2-ylthio side chain.^[1] Its synthesis is achieved through a multi-step process, culminating in the reaction of an appropriate oxirane with 2-mercaptobenzimidazole.^{[1][2]} The final structure was confirmed as a thioether congener using ¹³C NMR spectroscopy.^{[1][3]}

Chemical Structure:

- IUPAC Name: 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)ethan-1-ol
- Molecular Formula: C₁₈H₁₅F₂N₅OS
- CAS Number: 2896209-47-3

Characterization Data

The structural identity and purity of **Antifungal Agent 51** were established using standard spectroscopic methods as detailed in the primary literature. While the complete raw data is extensive, the key characterization techniques employed are summarized below.

Analytical Method	Purpose
¹ H NMR Spectroscopy	Determination of the proton environment and confirmation of the molecular backbone.
¹³ C NMR Spectroscopy	Elucidation of the carbon skeleton and confirmation of the thioether linkage.
Mass Spectrometry	Confirmation of the molecular weight and elemental composition.
Melting Point Analysis	Assessment of purity.

In Vitro Antifungal Activity

Antifungal Agent 51 has demonstrated potent in vitro activity against a panel of clinically relevant fungal pathogens, particularly *Candida* species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth, are summarized below.

Fungal Strain	MIC (µg/mL)
<i>Candida albicans</i> FDC 151	<0.063
<i>Candida parapsilosis</i> ATCC 22019	<0.063
<i>Candida tropicalis</i> FDC 138	<0.063
<i>Candida albicans</i> CMRC 19	0.125
<i>Candida glabrata</i> FDC 192	0.125
<i>Candida albicans</i> CMRC 192	0.25
<i>Candida glabrata</i> CMRC 89	1

Cytotoxicity Profile

Preliminary cytotoxicity assessments indicate that **Antifungal Agent 51** exhibits low toxicity to mammalian cells.

Cell Line	Concentration (µg/mL)	Incubation Time	Observation
BEAS-2B (human bronchial epithelial)	6.25, 12.5, 25	48 hours	Partially affected viability at 25 µg/mL
HepG2 (human liver cancer)	6.25, 12.5, 25	48 hours	Partially affected viability at 25 µg/mL

Experimental Protocols

General Synthetic Procedure

The synthesis of **Antifungal Agent 51** involves a key nucleophilic ring-opening reaction. A generalized protocol is as follows:

- Oxirane Formation:** Synthesis of the key intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, is achieved following established literature protocols.
- Thiolation Reaction:** The desired 2-mercaptobenzimidazole is reacted with the synthesized oxirane.
- Purification:** The final product is purified using appropriate chromatographic techniques to yield **Antifungal Agent 51**.

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation:** Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.

- **Drug Dilution:** A serial dilution of **Antifungal Agent 51** is prepared in a 96-well microtiter plate.
- **Inoculation:** The standardized fungal inoculum is added to each well.
- **Incubation:** The plates are incubated at a controlled temperature for a specified period.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

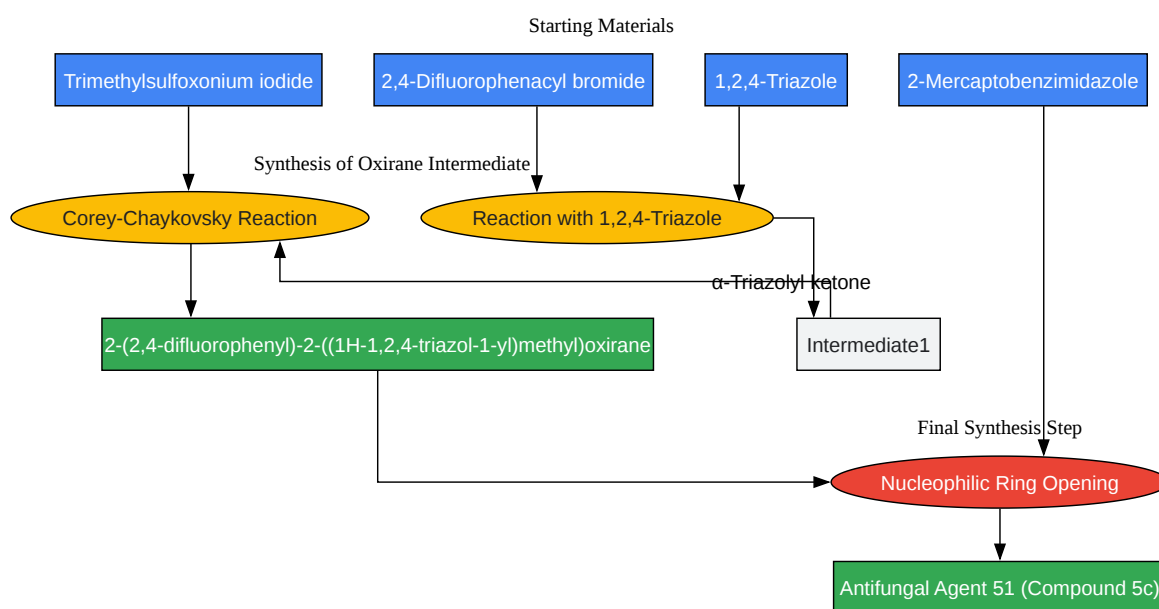
Cytotoxicity Assay

The cytotoxicity of **Antifungal Agent 51** against mammalian cell lines was evaluated using a standard cell viability assay.

- **Cell Seeding:** BEAS-2B and HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Antifungal Agent 51** (6.25, 12.5, and 25 µg/mL) for 48 hours.
- **Viability Assessment:** Cell viability is assessed using a suitable method, such as the MTT or XTT assay.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

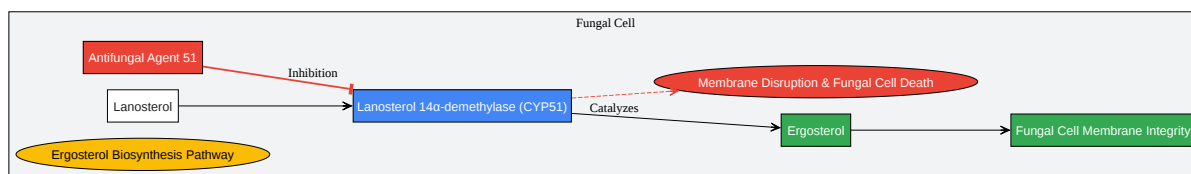
Synthetic Workflow



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Caption: Synthetic workflow for **Antifungal Agent 51**.

Proposed Mechanism of Action



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Caption: Proposed inhibition of CYP51 by **Antifungal Agent 51**.

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References

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